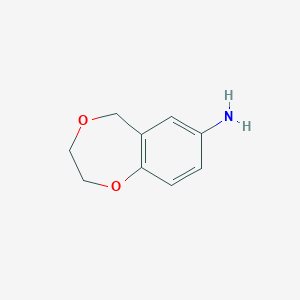

![molecular formula C12H9F2N3O3S B1327076 3-(5-{[(3,4-二氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)丙酸 CAS No. 1142209-39-9](/img/structure/B1327076.png)

3-(5-{[(3,4-二氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)丙酸

描述

Synthesis Analysis

The synthesis of derivatives of 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid involves the use of N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents. These compounds are synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method, which is a classical method for synthesizing thiazole derivatives. The process can also yield derivatives with hydrazone fragments, which have shown discrete antimicrobial activity. One of the derivatives, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote rapeseed growth, indicating potential agricultural applications .

Molecular Structure Analysis

The molecular structure of related 1,3,4-thiadiazole compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters. The electronic properties, including bond lengths, bond angles, and torsion angles, were calculated using density functional theory (DFT) methods, showing a good correlation with experimental data. The presence of N-H…N hydrogen bonding and strong conjugative interactions were suggested by NBO analysis, indicating that the molecule becomes more polarized due to the movement of π-electron cloud from donor to acceptor .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazole derivatives can be explored through their interactions with enzymes. For example, the X-ray crystal structures of thiadiazole-sulfonamide moieties in complex with human carbonic anhydrase isozyme II have been reported. These structures reveal how the thiadiazole-sulfonamide moiety binds to the zinc ion and interacts with specific amino acid residues within the enzyme. This information is crucial for designing better inhibitors of these zinc-containing enzymes . Additionally, 3-mercaptobutanoic acid-nitrile imine adducts can undergo cyclocondensation to form 1,3,4-thiadiazol-2-(3H)-ones and -2(3H)-thiones, with the elimination of the propionate moiety, as confirmed by analytical and spectral data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the solid-state properties, while the DFT calculations help understand the electronic properties. The molecular electrostatic potential map and frontier molecular orbitals (HOMO and LUMO) analysis can predict the reactivity and stability of these compounds. The first-order hyperpolarizability indicates potential applications in nonlinear optics (NLO) materials. The UV absorption peak suggests electronic transitions that could be relevant for photophysical properties . The ADME prediction for novel thiadiazole derivatives indicates good drug-like properties, which is essential for their potential use as anticancer agents .

科学研究应用

合成和光谱鉴定

- Azeez和Hamad(2017)的研究集中在含有1,3,4-噻二唑单元的化合物的合成上,这与3-(5-{[(3,4-二氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)丙酸在结构上相关。这项研究强调了噻二唑衍生物在开发具有潜在应用价值的新化合物方面的重要性(Azeez & Hamad, 2017)。

噻二唑衍生物的生物活性

- Bülbül,Kasımoğulları和Küfrevioğlu(2008)研究了类似于3-(5-{[(3,4-二氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)丙酸结构的噻二唑衍生物对碳酸酐酶同工酶的抑制作用。他们的研究结果表明这些衍生物在医学应用中作为抑制剂的潜力(Bülbül,Kasımoğulları和Küfrevioğlu,2008)。

抗菌性能

- Pund等人(2020)对从丙酸化合物合成2,5-二取代-1,3,4-噻二唑衍生物的研究揭示了显著的抗菌活性。这些发现突显了噻二唑衍生物(如3-(5-{[(3,4-二氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)丙酸)在抗菌应用中的潜力(Pund et al., 2020)。

合成和抗病毒活性

- Chen等人(2010)探索了噻二唑磺胺衍生物的合成,与所讨论的化合物共享核心结构。他们发现对烟草花叶病毒具有一定的抗病毒活性,暗示了噻二唑衍生物在抗病毒研究中的潜在应用(Chen et al., 2010)。

属性

IUPAC Name |

3-[5-[(3,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O3S/c13-7-2-1-6(5-8(7)14)15-11(20)12-17-16-9(21-12)3-4-10(18)19/h1-2,5H,3-4H2,(H,15,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVJPUGMAKLECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=NN=C(S2)CCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

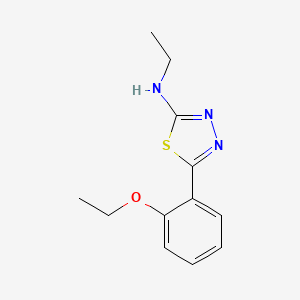

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)